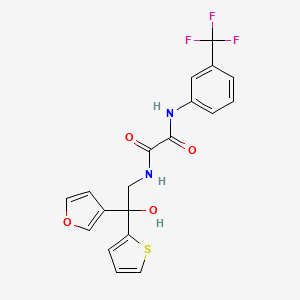

N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

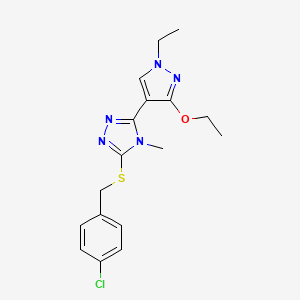

“N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular formula of the compound is C12H12N2O3S, and it has a molecular weight of 264.3. The compound contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.3. More specific physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación

Organic Synthesis Applications

In the realm of organic chemistry, compounds with furan and thiophene moieties, such as the one , are pivotal in facilitating novel synthesis pathways. For instance, the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, a process not requiring transition metals and oxidants, leads to the formation of highly functionalized polyheterocyclic compounds. This method showcases the utility of furan and thiophene derivatives in synthesizing complex organic molecules with potential biological activities (Jin Zhang et al., 2017).

Material Science Applications

Furan and thiophene-based compounds are instrumental in the development of advanced materials. For example, phenothiazine derivatives with furan as conjugated linkers have been utilized in dye-sensitized solar cells, demonstrating the impact of conjugated linkers on device performance. The incorporation of a furan conjugated linker resulted in a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the material science applications of such compounds (Se Hun Kim et al., 2011).

Pharmacological Applications

While the specific compound has not been directly linked to pharmacological studies, derivatives of furan and thiophene have been explored for their potential medicinal properties. For instance, furan-2-ylmethylene thiazolidinediones have been identified as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma, a target for inflammatory and autoimmune diseases. This underscores the potential of furan and thiophene derivatives in drug discovery and development (V. Pomel et al., 2006).

Direcciones Futuras

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could potentially include the compound , but specific future directions are not detailed in the available resources.

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O4S/c20-19(21,22)12-3-1-4-14(9-12)24-17(26)16(25)23-11-18(27,13-6-7-28-10-13)15-5-2-8-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCWXWDWKVQIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)

![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)

![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)